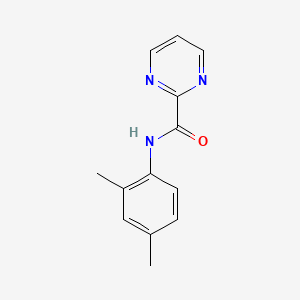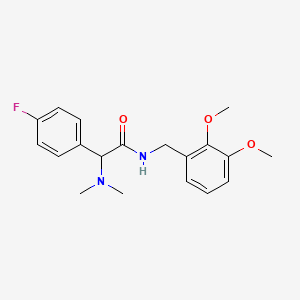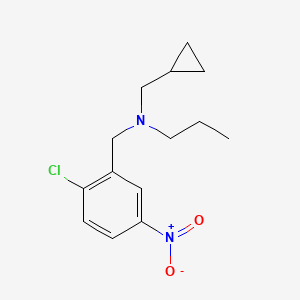
N-(2,4-dimethylphenyl)-2-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-pyrimidinecarboxamide, also known as DMPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research and drug development. DMPP is a pyrimidine derivative that has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
科学的研究の応用
Pharmacokinetics and Metabolism
- A study explored the pharmacokinetics and metabolism of a novel anticonvulsant agent, showing its absorption, bioavailability, and the identification of metabolites in rats and humans. This research underscores the importance of understanding how drugs are metabolized and their potential effects on the body (Martin et al., 1997).
Biological Monitoring and Exposure
- Research on pirimicarb, a pesticide, detailed how its metabolism leads to the formation of specific metabolites excreted in human urine, highlighting the role of biological monitoring in assessing exposure to chemicals (Hardt et al., 1999).
Cytotoxic Agents
- A phase I study of a cytotoxic agent showed its effects and potential for clinical trial, providing insight into drug development processes and the evaluation of new therapeutic options (McCrystal et al., 1999).
Insecticide Exposure
- An investigation into the exposure of children to insecticides revealed detectable levels of neonicotinoids and other pesticides, emphasizing the need for evaluating environmental exposures and their implications for health (Osaka et al., 2016).
Potential Uremic Toxin
- A study identified N-methyl-2-pyridone-5-carboxamide (2PY) as a potential uremic toxin, highlighting its role in inhibiting poly(ADP-ribose) polymerase and suggesting its contribution to the pathophysiology of chronic renal failure (Rutkowski et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2,4-dimethylphenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-5-11(10(2)8-9)16-13(17)12-14-6-3-7-15-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDUYLAEOPRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)



![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)



![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)
![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)
![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)